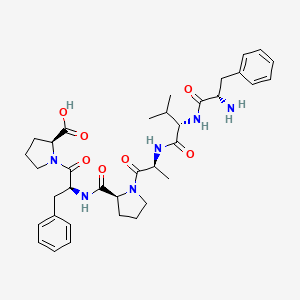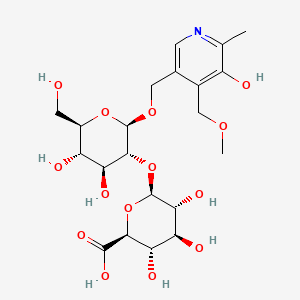
Hexylnicotinat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hexylnicotinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen.
Biologie: Untersucht wegen seiner gefäßerweiternden Wirkungen und seines potenziellen Einsatzes zur Verbesserung der Durchblutung und Behandlung von Erkrankungen wie dem Raynaud-Phänomen.
Medizin: In topischen Formulierungen verwendet wegen seiner gefäßerweiternden Eigenschaften, die zur Verbesserung der Hautgesundheit und zur Reduzierung des Erscheinungsbildes von Cellulite beitragen können.
Industrie: Eingesetzt in kosmetischen Formulierungen wegen seiner hautpflegenden Eigenschaften und als Penetrationsverstärker in transdermalen Arzneistofftransportsystemen
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch seine gefäßerweiternden Eigenschaften. Es wirkt durch die Freisetzung von Nikotinsäure, die dann auf die Blutgefäße einwirkt und eine Erweiterung bewirkt. Dieser Prozess beinhaltet die Aktivierung von Nikotinsäure-Rezeptoren, was zur Entspannung der glatten Muskelzellen in den Blutgefäßwänden führt. Die durch Gefäßdilatation erhöhte Durchblutung kann zur Verbesserung der Nährstoff- und Sauerstoffversorgung des Gewebes beitragen .
Wirkmechanismus
Target of Action
Hexyl nicotinate, a derivative of niacin (vitamin B3), primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, dramatically stimulating neurons and ultimately blocking synaptic transmission .
Mode of Action
Hexyl nicotinate acts as an agonist at nicotinic acetylcholine receptors . Upon binding to these receptors, it stimulates neurons and blocks synaptic transmission . This interaction results in changes in neuronal activity and neurotransmitter release .
Biochemical Pathways
Hexyl nicotinate affects the nicotine degradation pathway . This pathway involves the breakdown of nicotine into various metabolites, which are then excreted from the body . The nicotine degradation pathway is crucial for detoxifying nicotine and reducing its harmful effects .
Pharmacokinetics
The pharmacokinetics of hexyl nicotinate involves its absorption, distribution, metabolism, and excretion (ADME). It is at least partially absorbed intact and subsequently hydrolyzed in the body, resulting in free nicotinic acid and inositol . Approximately 70% of an orally ingested dose is absorbed into the bloodstream . The compound is metabolized slowly, with serum levels of nicotinic acid peaking roughly 6-10 hours after ingestion .
Result of Action
The action of hexyl nicotinate leads to a variety of molecular and cellular effects. It improves blood circulation and has a vasodilatory effect . This can be beneficial in conditions where blood flow is compromised, such as Raynaud’s phenomenon and severe intermittent claudication .
Action Environment
The action, efficacy, and stability of hexyl nicotinate can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the compound can be affected by factors such as the pH of the stomach, the presence of food in the stomach, and the individual’s metabolic rate
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Hexylnicotinat kann durch Veresterung von Nikotinsäure mit Hexanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung ähnlicher Veresterungsmethoden, jedoch in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die kontinuierliche Zufuhr von Nikotinsäure und Hexanol in einen Reaktor, in dem die Veresterungsreaktion stattfindet. Das Produkt wird dann durch Techniken wie Destillation und Chromatographie abgetrennt und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hexylnicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann this compound zurück zu Nikotinsäure und Hexanol hydrolysieren.
Oxidation: this compound kann oxidiert werden, um Nikotinsäure und andere Oxidationsprodukte zu bilden.
Substitution: Die Estergruppe in this compound kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Nukleophile wie Amine oder Alkohole.
Hauptprodukte, die gebildet werden:
Hydrolyse: Nikotinsäure und Hexanol.
Oxidation: Nikotinsäure und andere Oxidationsprodukte.
Substitution: Verschiedene substituierte Nicotinate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Hexylnicotinat ähnelt anderen Nikotinsäureestern, wie zum Beispiel:
- Methylnicotinat
- Ethylnicotinat
- Butylnicotinat
- Inositolhexanicotinat
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Esterkettenlänge einzigartig, die ein Gleichgewicht zwischen Lipophilie und Hydrophilie bietet. Dieses Gleichgewicht verbessert seine Penetration durch die Haut, was es besonders nützlich in topischen Formulierungen macht. Darüber hinaus sind seine gefäßerweiternden Wirkungen im Vergleich zu kürzerkettigen Estern stärker ausgeprägt .
Ähnliche Verbindungen:
- Methylnicotinat: Kürzere Esterkette, weniger lipophil.
- Ethylnicotinat: Etwas längere Esterkette als Methylnicotinat, mäßige Lipophilie.
- Butylnicotinat: Längere Esterkette als Ethylnicotinat, mehr lipophil.
- Inositolhexanicotinat: Enthält mehrere Nikotinsäureeinheiten, verwendet als „flush-freies“ Niacin-Supplement .
Eigenschaften
IUPAC Name |
hexyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGVBZGSFLJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046245 | |
| Record name | Hexyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-82-2 | |
| Record name | Hexyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23597-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)






